molecular formula C23H15NO6 B1256498 4-Acrylamidofluorescein

4-Acrylamidofluorescein

Cat. No.: B1256498
M. Wt: 401.4 g/mol
InChI Key: DOEDEUPPCWVTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acrylamidofluorescein is a chemically reactive fluorescein derivative designed for labeling and affinity capture of specific RNA nucleobases. Its core research value lies in the study of adenosine-to-inosine (A-to-I) RNA editing, a widespread and impactful post-transcriptional modification. The reagent features an acrylamide electrophile that selectively reacts with the N1 position of inosine in RNA strands under mild alkaline conditions (e.g., pH 8.6), forming a stable N1-fluoresceinamidoethylinosine (FAEI) adduct . This chemical labeling enables two key applications in epitranscriptomics research. First, it allows fluorescent detection of inosine residues, facilitating the analysis of A-to-I editing sites. Second, and more significantly, the installed fluorescein tag serves as an affinity handle, allowing for the immunoprecipitation and enrichment of inosine-containing RNA transcripts from complex total RNA samples using an anti-fluorescein antibody . This enrichment capability, achieving over 7-fold pull-down efficiency, provides greatly improved sensitivity for the detection and transcriptome-wide mapping of A-to-I editing sites, which are often characterized by low and variable editing rates that are difficult to detect with conventional sequencing methods . Beyond RNA research, this compound also finds application as a comonomer in the size-controlled synthesis of functional, monodisperse core/shell nanogels for targeted drug delivery systems . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H15NO6

Molecular Weight

401.4 g/mol

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)prop-2-enamide

InChI

InChI=1S/C23H15NO6/c1-2-19(27)24-20-17(26)10-9-16-21(20)29-18-11-12(25)7-8-15(18)23(16)14-6-4-3-5-13(14)22(28)30-23/h2-11,25-26H,1H2,(H,24,27)

InChI Key

DOEDEUPPCWVTIS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O)O

Synonyms

4-acrylamidofluorescein

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 4-Acrylamidofluorescein

The synthesis of this compound is typically achieved through the reaction of 4-aminofluorescein with acryloyl chloride. amazonaws.comrsc.org This straightforward and efficient method provides the necessary acrylamide (B121943) functional group, which is reactive and allows for the incorporation of the fluorescein (B123965) moiety into polymer chains. The process involves the nucleophilic attack of the amino group of 4-aminofluorescein on the carbonyl carbon of acryloyl chloride, leading to the formation of an amide bond and the desired product. This reaction is often carried out under basic conditions to neutralize the hydrochloric acid byproduct. researchgate.net

Functionalization Strategies and Conjugation Chemistry

Once synthesized, this compound can be integrated into various polymer systems using several functionalization and conjugation strategies. These methods are critical for tailoring the properties of the final material and ensuring the stable attachment of the fluorescent label.

Carbodiimide-Mediated Coupling Reactions in Polymer Systems

Carbodiimide-mediated coupling is a widely employed strategy for conjugating molecules containing carboxylic acid groups to primary amines. In the context of polymer systems, this reaction is particularly useful for attaching molecules like biotin (B1667282) to polymers that have been copolymerized with acrylic acid (AAc). wiley-vch.de Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxyl groups on the polymer backbone, making them susceptible to nucleophilic attack by an amine-containing molecule. wiley-vch.de For instance, microgels composed of N-isopropylacrylamide (NIPAm) and AAc can be functionalized with biotin hydrazide using EDC chemistry. wiley-vch.de This allows for the creation of multifunctional microgels that can be both fluorescent (if AFA is also incorporated) and capable of specific biomolecular interactions.

Integration within Bioorthogonal "Click" Chemistry Frameworks

"Click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for molecular conjugation. While this compound itself does not directly participate in standard click reactions, its underlying acrylamide structure has inspired the development of "clickable" analogs. nih.govresearchgate.net For example, researchers have synthesized N-(4-ethynylphenyl)acrylamide (EPhAA), a molecule that retains the reactive acrylamide group for specific chemical labeling while incorporating an alkyne handle for subsequent click reactions. nih.gov This allows for a two-step labeling process where the acrylamide first reacts with a target, and then a fluorescent probe or other functional molecule with an azide (B81097) group can be "clicked" on. This approach provides greater flexibility and modularity in designing fluorescently labeled systems. nih.govresearchgate.net

Polymerization Reactions Incorporating this compound

This compound can be directly incorporated into polymer chains during the polymerization process. Its acrylamide group readily participates in free-radical polymerization, making it a valuable comonomer for creating intrinsically fluorescent polymers.

Copolymerization with N-Isopropylacrylamide (NIPAm) and Acrylic Acid (AAc)

A significant area of research involves the copolymerization of this compound with N-isopropylacrylamide (NIPAm) and acrylic acid (AAc). amazonaws.comnih.govnih.govwiley.com This combination of monomers allows for the creation of "smart" or stimuli-responsive hydrogels. NIPAm imparts temperature sensitivity, with the polymer undergoing a phase transition at its lower critical solution temperature (LCST). nih.gov AAc introduces pH sensitivity due to the ionization of its carboxylic acid groups. wiley.com The inclusion of AFA as a fluorescent comonomer enables the visualization and tracking of these hydrogels in various applications. The molar composition of these monomers can be precisely controlled to tune the size, swelling behavior, and fluorescent properties of the resulting microgels. wiley-vch.dewiley.com

Table 1: Research Findings on this compound in Polymer Synthesis

Research Focus Key Findings References
Synthesis of AFA Synthesized via the reaction of 4-aminofluorescein with acryloyl chloride. amazonaws.comrsc.org
Carbodiimide Coupling EDC used to couple biotin hydrazide to AAc-containing microgels. wiley-vch.de
Click Chemistry Analogs N-(4-ethynylphenyl)acrylamide (EPhAA) developed for two-step "click" labeling. nih.govresearchgate.net
Hydrogel Synthesis AFA incorporated into nanogels via free-radical precipitation polymerization. amazonaws.comnih.govnih.govwiley.com
Copolymerization Copolymerized with NIPAm and AAc to create fluorescent, stimuli-responsive microgels. amazonaws.comnih.govnih.govwiley.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound AFA
Acryloyl chloride -
4-aminofluorescein -
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
N-isopropylacrylamide NIPAm
Acrylic acid AAc
Biotin hydrazide -
N-(4-ethynylphenyl)acrylamide EPhAA
N,N'-methylenebis(acrylamide) BIS
Ammonium (B1175870) persulfate APS
N-isopropylmethacrylamide NIPMAm
Sodium dodecyl sulfate SDS
3-Aminopropyltrimethoxysilane APTMS
Dicyclohexylcarbodiimide DCC
4-aminobenzophenone ABP
2-[N-morpholino]ehtanesulfonic acid MES
N,N'-(1,2-dihydroxyethylene)bisacrylamide DHEA
Sodium periodate NaIO4
N-(3-aminopropyl)methacrylamide APMAAm
N,N,N',N'-tetramethylethylenediamine -
5-acrylamidofluorescein 5AF
Copper (I) bromide -
N,N,N′,N″,N″-pentamethyldiethylenetriamine -
2-Methacryloyloxyethyl phosphorylcholine MPC
2,2'-azobis(2-methylpropionamidine)dihydrochloride V-50
3-mercaptopropionic acid MPA
2,2′-azobis (isobutyrate) AIBN
N-dimethylformamide DMF
Acetyl chloride -
Diethylenetriaminepentaacetic acid dianhydride DTPA dianhydride
N,N'-dicyclohexylcarbodiimide DCC
4-dimethylaminopyridine DMAP
Trifluoroacetic acid TFA
N,N,N′,N′-Tetramethylethylenediamine -
Tin(II) chloride dihydrate SnCl2·(H2O)2

Post-Polymerization Modification Techniques in Polymer Synthesis

Post-polymerization modification (PPM) is a powerful and versatile strategy for the synthesis of functional polymers. This approach involves the initial synthesis of a polymer with latent reactive groups, which is then subjected to a subsequent chemical reaction to introduce desired functionalities. This methodology offers significant advantages, as it allows for the creation of a diverse library of functional materials from a single, well-characterized parent polymer, ensuring consistency and avoiding potential complications of polymerizing complex or sensitive monomers directly. nih.govmdpi.com

For the incorporation of this compound as a fluorescent label, PPM techniques can be employed to covalently graft the molecule onto a pre-existing polymer backbone. The key to this strategy lies in the reactivity of the alkene moiety within the acrylamide group of this compound. This "ene" component is highly susceptible to "click" chemistry reactions, particularly with thiol-functionalized polymers. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgrsc.org

Two primary and highly efficient thiol-ene click reactions are suitable for this purpose: the radical-mediated thiol-ene reaction and the nucleophile-initiated thiol-Michael addition.

Radical-Mediated Thiol-Ene Reaction

The radical-mediated thiol-ene reaction involves the addition of a thiol group across a carbon-carbon double bond, proceeding through a free-radical chain mechanism. wikipedia.org This reaction is typically initiated by UV light in the presence of a photoinitiator or by thermal initiation. mdpi.com In this context, a polymer synthesized with pendant thiol (-SH) groups would be reacted with this compound. The initiation step generates a thiyl radical from the polymer's thiol groups. This radical then adds to the alkene of the this compound, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol group on the polymer, thus propagating the chain and resulting in a stable thioether linkage. wikipedia.orgdiva-portal.org This anti-Markovnikov addition is highly efficient and can proceed under atmospheric conditions, as many thiol-ene systems are insensitive to oxygen inhibition. nih.gov

Thiol-Michael Addition

The Thiol-Michael addition is a conjugate addition of a nucleophilic thiol to an electron-deficient alkene, such as the one in the acrylamide functional group. researchgate.netmdpi.com The reaction is typically catalyzed by a base (e.g., triethylamine) or a nucleophile (e.g., a phosphine), which deprotonates the thiol on the polymer backbone to form a more nucleophilic thiolate anion. mdpi.comrsc.org This thiolate then attacks the alkene of this compound, forming a stable thioether bond. The reaction is highly chemoselective and proceeds rapidly under mild, often ambient, conditions. rsc.orgrsc.org The reversibility of the thiol-Michael reaction can be controlled by factors such as pH and temperature, although for labeling purposes, conditions are chosen to ensure the formation of a stable, covalent adduct. researchgate.netmdpi.com

The selection between these methods depends on the specific polymer scaffold, desired reaction conditions, and the presence of other functional groups. Both pathways provide robust and efficient routes to covalently attach this compound to a polymer after its initial synthesis, enabling the creation of precisely labeled fluorescent materials.

Table 1: Representative Methodologies for Post-Polymerization Modification with this compound

The following table presents hypothetical data for illustrative purposes, based on established thiol-ene reaction principles, as specific published examples for this compound are not prevalent. It demonstrates how experimental variables for grafting the fluorophore onto a thiol-bearing polymer might be structured.

Polymer Backbone (Thiol Source)Modification ReactionInitiator/CatalystSolventReaction Time (h)Potential Outcome
Poly(3-mercaptopropyl)methylsiloxaneRadical Thiol-EnePhotoinitiator (e.g., DMPA) + UV Light (365 nm)Tetrahydrofuran (THF)2High degree of fluorescent labeling
Cysteine-terminated Poly(ethylene glycol)Thiol-Michael AdditionTriethylamine (TEA)Dimethylformamide (DMF)6End-functionalized fluorescent polymer
Thiolated Hyaluronic AcidRadical Thiol-EnePhotoinitiator (e.g., LAP) + Visible LightPhosphate-Buffered Saline (PBS)0.5Fluorescently labeled hydrogel
Poly(cysteamine acrylamide)Thiol-Michael AdditionDimethylphenylphosphine (DMPP)Dichloromethane (DCM)1Polymer with pendant fluorescent groups

Applications in Advanced Materials Science and Nanotechnology Research

Development of Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" polymers, undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. 4-AAF is frequently copolymerized into these systems to act as a fluorescent probe, enabling researchers to monitor these transitions.

Thermoresponsive hydrogels, particularly those based on poly(N-isopropylacrylamide) (pNIPAm), exhibit a volume phase transition (VPT) at a lower critical solution temperature (LCST). wiley.comnih.gov Below the LCST, the polymer network is swollen and hydrophilic; above it, the network collapses and becomes hydrophobic. wiley.com Incorporating 4-Acrylamidofluorescein into these hydrogel networks allows for the precise monitoring of this transition.

Research has shown that 4-AAF can be copolymerized with N-isopropylacrylamide (NIPAm) and other monomers like acrylic acid (AAc) to create fluorescently labeled microgels. researchgate.netacs.org The fluorescence of the bound 4-AAF does not interfere with the characteristic thermal deswelling behavior of the pNIPAm-based network. acs.org This enables techniques like fluorescence microscopy to be used to visualize the change in hydrogel size and morphology as the temperature is varied, confirming the coil-to-globule transition of the polymer chains. acs.orgresearchgate.net This is critical for optimizing the hydrogels for applications such as sensors and actuators. researchgate.netresearchgate.net

Table 1: Research Findings on 4-AAF in Thermoresponsive Hydrogels

Polymer SystemStimulusRole of this compoundKey FindingCitation
Poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc*)Temperature, pHFluorescent monomer for imagingFluorescence confirms the construction of microgel thin films and allows for the study of their thermoresponsivity. researchgate.netacs.org
Poly(N-isopropylacrylamide) (pNIPAm)TemperatureFluorescent labelEnables visualization of the volume phase transition and intracellular uptake for drug delivery applications. wiley.com
Poly(N-isopropylmethacrylamide) (pNIPMAm)TemperatureFluorescent marker in coreAllows for fluorescent tracking in studies of nanogels designed for thermally triggered delivery. nih.gov nih.gov

Hydrogels can be designed to respond to changes in pH by incorporating ionizable acidic or basic monomer units into the polymer network. mdpi.comfrontiersin.org For instance, hydrogels containing acrylic acid (AAc) swell at high pH (above the pKa of AAc) as the carboxylic acid groups deprotonate, leading to electrostatic repulsion and network expansion. researchgate.netfrontiersin.org Conversely, they collapse at low pH as the groups become protonated. researchgate.netfrontiersin.org

In studies involving poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc) microgels, this compound is used as a fluorescent comonomer. researchgate.netacs.orgresearchgate.net The fluorescence allows researchers to observe the pH-dependent swelling behavior. At pH values above the pKa of the acrylic acid groups, the microgels swell, and this change in volume is readily quantifiable through fluorescence imaging. acs.org This provides direct evidence of the hydrogel's response to pH, which is crucial for applications like drug delivery to specific pH environments within the body. mdpi.comnih.gov

Table 2: Research Findings on 4-AAF in pH-Responsive Hydrogels

Polymer SystemStimulusRole of this compoundKey FindingCitation
Poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc*)pH, TemperatureCovalently bound fluorescent probeEnables monitoring of hindered deswelling at pH values above the pKa of the AAc groups due to charge repulsion. researchgate.netacs.org
Poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc)pH, TemperatureFluorescent comonomerUsed to create microlenses whose optical properties change with pH and temperature, as visualized by fluorescence. wiley.com
Amine-functionalized pNIPAm nanogelspH, TemperatureFluorescent label (in precursor)Although not in the final amine-functionalized product, AAc is used for surface functionalization, a technique often studied with fluorescently-labeled particles. nih.govnih.gov

The combination of different responsive monomers allows for the creation of multi-responsive hydrogels that react to several stimuli simultaneously, such as temperature and pH. researchgate.netresearchgate.net For example, pNIPAm-co-AAc microgels are sensitive to both temperature and pH. wiley.com this compound is frequently incorporated into these complex systems as a fluorescent tag. wiley.comresearchgate.net

Its presence is essential for deconvoluting the response to each stimulus. By using fluorescence microscopy, researchers can observe how the hydrogel architecture changes in response to varying temperature and pH conditions, both independently and concurrently. wiley.com This has been instrumental in the development of sophisticated nanogels for applications like targeted drug delivery, where the material must navigate different physiological environments. wiley.comnatmedlib.uz

Table 3: Research Findings on 4-AAF in Multi-Responsive Architectures

Polymer SystemStimuliRole of this compound (AFA)Key FindingCitation
Poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc)Temperature, pHFluorescent co-monomerAllows visualization of both temperature- and pH-responsivity in microgel-based microlenses. wiley.com
Core/shell nanogels (pNIPAm-AAc shell)Temperature, pHFluorescent label in coreUsed to independently image nanogels and track their intracellular delivery in response to biological cues. wiley.comnatmedlib.uz
Poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc*) microgelsTemperature, pHFluorescently modified monomerConfirmed that the dual responsiveness of the microgels was retained after assembly into thin films. researchgate.netacs.orgresearchgate.net

Fabrication of Colloidal Structures and Thin Films

This compound plays a key role in the fabrication and characterization of ordered colloidal structures, such as core-shell particles and layered films. Its fluorescence provides a straightforward method for confirming the successful synthesis and structural integrity of these nanoscale architectures.

Core-shell nanogels are composite particles where a core of one material is encapsulated by a shell of another. acs.orgresearchgate.net This architecture allows for the combination of different properties and functionalities in a single particle. nih.gov A common strategy involves synthesizing a fluorescent core, which can then be coated with one or more non-fluorescent shells.

In this context, this compound is often used as a comonomer in the synthesis of the core particle via precipitation polymerization. nih.govacs.orgchapman.edu For example, fluorescent cores of poly(N-isopropylmethacrylamide) (pNIPMAm) containing 4-AAF have been synthesized. nih.gov A shell of a different composition, such as one containing amine groups for bioconjugation, is then polymerized around these fluorescent cores. nih.govchapman.edu The fluorescence of the core allows for easy visualization by microscopy, confirming that the core remains intact and is successfully encapsulated by the shell. wiley.com This method provides excellent control over the particle architecture, which is vital for applications in targeted drug delivery and diagnostics. nih.govchapman.edu

Table 4: Research Findings on 4-AAF in Core-Shell Nanogels

Particle ArchitectureCore MonomersShell MonomersRole of this compound (AFA)Key FindingCitation
Core/Shell NanogelN-isopropylacrylamide (NIPAm) or N-isopropylmethacrylamide (NIPMAm), AFA, N,N′-methylenebis(acrylamide) (BIS)NIPAm, BIS, Aminopropyl methacrylate (B99206) (APMA)Fluorescent co-monomer in the coreEnabled synthesis of size-controlled, monodisperse fluorescent core particles for subsequent shell addition and bioconjugation. acs.orgchapman.edu
Core/Shell NanogelN-isopropylmethacrylamide (NIPMAm), AFA, BISNIPMAm, BIS, APMAFluorescent marker in the coreUsed to render nanogels fluorescent for visualization via confocal microscopy to track cellular uptake for siRNA delivery. nih.gov
Core/Shell MicrogelpNIPAmpNIPAm-co-AAcFluorescent label in coreUsed as a seed for the polymerization of a pH-responsive shell, with fluorescence confirming the core-shell structure. wiley.comwpmucdn.com

Layer-by-layer (LbL) assembly is a technique used to create ultrathin films with well-defined architecture by alternately depositing materials with complementary interactions, such as polycations and polyanions. researchgate.netacs.orgnih.gov Fluorescently labeled microgels are ideal building blocks for this process.

Research has demonstrated the fabrication of thin films using this compound-modified pNIPAm-co-AAc* microgels as the polyanionic component, alternated with a polycation like poly(allylamine hydrochloride) (PAH). researchgate.netacs.org The inherent fluorescence of the microgels provides a direct and powerful method to confirm the successful construction of the multilayered film. acs.org Fluorescence microscopy can be used to visualize the film's morphology, determine the uniformity of microgel deposition, and study the film's response to external stimuli like temperature and pH. researchgate.net This ensures that the responsive properties of the individual microgels are translated to the assembled film, which is essential for creating functional coatings and sensors. wpmucdn.comualberta.ca

Table 5: Research Findings on 4-AAF in Layer-by-Layer Assembly

Assembly SystemBuilding BlocksAssembly MethodRole of this compoundKey FindingCitation
Microgel Thin Film4-AAF-modified pNIPAm-co-AAc* microgels (polyanion), Poly(allylamine hydrochloride) (PAH) (polycation)Electrostatic Layer-by-Layer (LbL) AssemblyFluorescent tag in microgelEnabled confirmation of microgel thin film construction and study of film morphology and thermoresponsivity using fluorescence microscopy. researchgate.netacs.org
Microgel Thin FilmpNIPAm/pNIPAm-co-AAc core/shell particlesSpin-coating Layer-by-Layer (scLbL)Fluorescent label in core particlesCharacterization of thin film behavior for films of low thickness using techniques that can be correlated with fluorescence. wpmucdn.com
Microgel Thin FilmPoly(allylamine hydrochloride)-dextran (PAH-D) microgels, Poly(styrene sulfonate) (PSS)LbL AssemblyUsed as a model fluorescent dye for release studiesDemonstrated that assembled microgel films can reversibly load and release fluorescent molecules. nih.gov

Engineering of Biomaterials for Research Applications

This compound is frequently incorporated into the core of core-shell nanogels to serve as a fluorescent marker in model systems designed for targeted cellular interactions. wiley.comwpmucdn.com In this architecture, the fluorescent core allows for the visualization and tracking of the nanogel, while the shell is engineered for the attachment (bioconjugation) of specific recognition ligands. wpmucdn.comnih.gov

A prominent example involves creating nanogels where the shell contains amine-functional groups, such as from N-(3-aminopropyl)methacrylamide (APMA). wpmucdn.com These amine groups provide reactive sites for conjugating targeting molecules. For instance, folic acid has been attached to the shell to create a model system for targeting tumor cells, which are known to overexpress the folate receptor. wpmucdn.com The presence of this compound in the core enables in vitro studies of cellular uptake and localization via fluorescence microscopy. wpmucdn.com

Similarly, other targeting peptides, like the YSA peptide, have been conjugated to the surface of these core-shell nanogels. wiley.com In studies targeting the Hey ovarian cell line, the green fluorescence from the this compound-labeled core confirmed that the YSA-functionalized nanogels were highly effective at entering the cells. wiley.com This contrasts with control experiments where the payload alone (e.g., a red-fluorescent siRNA) showed no evidence of cellular entry without the nanogel carrier. wiley.com These model systems are crucial for developing and validating targeted drug delivery platforms. nih.gov

The integration of this compound into polymer structures is a key strategy for developing bioresponsive sensing platforms. These platforms are designed to produce a detectable signal, often a change in fluorescence, in response to a specific biological event. wiley.comresearchgate.net

One application is in the creation of thermoresponsive thin films. researchgate.netacs.org Here, microgels made from Poly(N-isopropylacrylamide-co-acrylic acid) and labeled with this compound are assembled into multilayer films. researchgate.netacs.org The inherent fluorescence of the system allows for characterization and monitoring of the film's properties as it responds to stimuli like temperature. acs.org

Another innovative use is in the design of biosensing microlenses. wiley.com These hydrogel-based lenses can be engineered to respond to specific ligand-protein interactions. For example, a system can be designed to detect the protein avidin (B1170675). The passage of avidin through the shell of a specially designed microgel can be monitored using a colorimetric assay, where the displacement of a dye like (2-(4'-hydroxyazobenzene)benzoic acid) (HABA) from avidin's binding sites causes a change in absorbance. wiley.com While this specific example uses a colorimetric assay, the principle extends to fluorescence-based systems where this compound is incorporated. The binding event would trigger a change in the hydrogel's volume or conformation, which in turn would alter the fluorescent signal, providing a basis for detection. wiley.com

Table 2: Components of this compound-Based Bioresponsive Systems
Platform TypePolymer MatrixFluorescent ComponentTarget Analyte/StimulusSensing Mechanism
Thermoresponsive Thin FilmpNIPAm-co-AAc Microgels, Poly(allylamine hydrochloride)This compoundTemperatureMonitoring of film assembly and response via fluorescence. researchgate.netacs.org
Biosensing MicrolensHydrogel (e.g., pNIPAm-based)This compound (as label)Proteins (e.g., Avidin)Ligand-protein binding induces a change in hydrogel volume, altering the optical/fluorescent properties. wiley.com

Role in Molecular and Cellular Biology Research Methodologies

Chemical Labeling in RNA Editing Studies

Adenosine-to-inosine (A-to-I) RNA editing is a crucial post-transcriptional modification where adenosine (B11128) nucleobases in RNA are converted to inosine (B1671953). This process, catalyzed by adenosine deaminases acting on RNA (ADARs), plays a vital role in diversifying the transcriptome and has been implicated in various biological functions and diseases. nih.govmelanoma.org.au The development of methods to accurately detect and quantify inosine-containing RNAs is therefore of great importance. 4-Acrylamidofluorescein has been instrumental in advancing these methodologies.

Selective Inosine Labeling and Reactivity Profiling

This compound is designed to selectively label inosine in RNA transcripts. nih.govnih.gov The underlying chemistry involves a Michael addition reaction, where the acrylamide (B121943) group of this compound reacts with the N1 position of inosine, forming a stable covalent bond. nih.govresearchgate.net This method is an adaptation of the inosine chemical erasing (ICE) technique, which utilizes acrylonitrile (B1666552) for the same purpose. nih.gov

The reactivity of this compound has been profiled against major ribonucleosides to assess its selectivity. Studies have shown that it reacts most readily with inosine (I) and, to a lesser extent, with pseudouridine (B1679824) (Ψ). nih.govnih.gov Minimal reactivity is observed with uridine (B1682114) (U) and guanosine (B1672433) (G), and virtually no reaction occurs with adenosine (A) and cytidine (B196190) (C) under typical reaction conditions (pH 8.6, 70°C). nih.gov This selectivity profile is crucial for its application in specifically targeting inosine within a complex mixture of RNA molecules. The reaction with pseudouridine is a known cross-reactivity also observed with acrylonitrile. melanoma.org.aunih.gov However, in many biological contexts, such as coding RNAs, inosine is significantly more abundant than pseudouridine, and methods exist to deplete pseudouridine-containing RNAs, thus minimizing off-target labeling. nih.govnih.gov

Table 1: Reactivity of this compound with Major Ribonucleosides This table summarizes the observed reactivity of this compound with different ribonucleosides.

RibonucleosideObserved Reactivity with this compoundReference
Inosine (I)Major product formation nih.govnih.gov
Pseudouridine (Ψ)Reactive, but to a lesser extent than Inosine nih.govnih.gov
Uridine (U)Minimal reactivity nih.gov
Guanosine (G)Minimal reactivity nih.gov
Adenosine (A)Virtually no reactivity nih.gov
Cytidine (C)Virtually no reactivity nih.gov

Fluorescent Detection and Affinity Capture of Inosine-Containing RNA Transcripts

The fluorescein (B123965) moiety of this compound provides a direct method for the fluorescent detection of labeled RNA transcripts. nih.govmelanoma.org.au This allows for the visualization of inosine-containing RNAs in various assays, such as on denaturing polyacrylamide gel electrophoresis (PAGE), where the fluorescent signal confirms successful labeling. nih.gov

Furthermore, the fluorescein tag serves as a handle for affinity capture. nih.gov By using commercially available anti-fluorescein antibodies, researchers can selectively enrich or pull-down inosine-containing RNA transcripts from total RNA samples. nih.govnih.gov This enrichment step is critical for improving the sensitivity of downstream analyses, such as sequencing, to identify A-to-I editing sites, especially for transcripts with low editing rates. nih.govnatmedlib.uz This chemical pull-down approach offers an alternative to antibody-based methods that directly target inosine, which have their own limitations. nih.gov The ability to both fluorescently label and affinity purify inosine-containing RNAs makes this compound a dual-function reagent that enhances the toolbox for studying the epitranscriptome. nih.govcore.ac.uk

Comparative Analysis with Analogous Acrylamide Derivatives

This compound is part of a broader class of acrylamide-based probes developed for RNA editing studies. Its performance has been compared to other derivatives, most notably acrylonitrile and N-(4-ethynylphenyl)acrylamide (EPhAA).

Acrylonitrile: As the foundational reagent for the ICE-seq method, acrylonitrile has well-characterized reactivity with inosine. nih.gov However, it lacks a functional handle for direct affinity capture or fluorescent detection. While derivatives of acrylonitrile have been synthesized to incorporate biotin (B1667282) for pull-down assays, these often require multi-step and complex synthetic procedures. researchgate.netconicet.gov.ar In comparison, this compound offers a more straightforward approach by integrating the labeling and detection/capture functionalities into a single molecule. nih.gov However, studies have indicated that acrylonitrile exhibits higher reaction efficiency compared to this compound, likely due to differences in their electron-withdrawing properties. nih.govmelanoma.org.au

N-(4-ethynylphenyl)acrylamide (EPhAA): EPhAA is another acrylamide derivative designed for inosine labeling. conicet.gov.arhilarispublisher.com A key feature of EPhAA is its "click-compatible" alkyne group, which allows for the flexible attachment of various tags, including fluorescent probes or biotin, in a secondary step. hilarispublisher.com This provides greater versatility than the fixed fluorescein tag of this compound. conicet.gov.ar Research has shown that EPhAA can offer improved reactivity and selectivity for inosine over this compound. conicet.gov.ar However, this compound's advantage lies in its direct utility without the need for a secondary labeling reaction. nih.gov

Table 2: Comparison of Acrylamide Derivatives for Inosine Labeling This table provides a comparative overview of different acrylamide-based reagents used for labeling inosine in RNA.

ReagentKey FeatureAdvantageDisadvantageReference
AcrylonitrileSmall, reactive Michael acceptorHigh reaction efficiencyLacks a handle for detection/capture; derivatization is complex nih.govmelanoma.org.auconicet.gov.ar
This compoundContains a built-in fluorescein tagDirect fluorescence detection and affinity captureLower reaction efficiency than acrylonitrile; fixed tag nih.govmelanoma.org.auconicet.gov.ar
N-(4-ethynylphenyl)acrylamide (EPhAA)"Click-compatible" alkyne groupVersatile for attaching various tags; improved reactivityRequires a secondary "click" reaction for tagging conicet.gov.arhilarispublisher.com

Advanced Imaging Applications in Biological Model Systems

The inherent fluorescence of this compound makes it a valuable label for advanced imaging techniques, enabling the visualization of labeled molecules and structures within biological systems.

Fluorescence Microscopy for Polymer Localization and Interaction Studies

This compound can be copolymerized into polymer networks, such as hydrogels and microgels, to render them fluorescent. researchgate.netnih.gov This allows for the use of fluorescence microscopy to confirm the successful synthesis and to study the morphology and localization of these polymers. researchgate.net For example, it has been used as a fluorescent comonomer in the synthesis of thermoresponsive poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc) microgel thin films, with fluorescence microscopy confirming the construction of these films. researchgate.net

In the context of drug delivery and biomaterials, this compound-labeled nanogels have been used to study their interaction with cells. wiley.com By labeling the core of a nanogel with this compound, researchers can track its uptake and intracellular localization using fluorescence microscopy. wiley.com This is crucial for understanding the mechanisms of cellular entry and for designing more effective delivery vehicles. wiley.com

Confocal Laser Scanning Microscopy for Three-Dimensional Structure Analysis

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution optical sections of a sample, enabling the reconstruction of three-dimensional structures. bitesizebio.comnih.gov The use of fluorescent probes is central to CLSM. bitesizebio.com

This compound, when incorporated into biomaterials or attached to biological molecules, can be visualized using CLSM. For instance, core particles of nanogels labeled with this compound can be imaged with confocal fluorescence microscopy to confirm their delivery into the intracellular compartment of cells. wiley.com The ability of CLSM to reject out-of-focus light allows for clear, detailed images of the labeled structures within the complex cellular environment. bitesizebio.comnih.gov By acquiring a series of images at different focal planes (a z-stack), a three-dimensional reconstruction of the labeled polymer's distribution within a cell or tissue can be generated, providing valuable spatial information. bitesizebio.comnih.gov While detailed 3D structural analyses using this compound as the primary focus are not extensively documented in dedicated studies, its application in CLSM for localization studies demonstrates its potential for such three-dimensional analysis. wiley.com

Mechanistic Investigations and Fundamental Principles

Reaction Mechanisms of 4-Acrylamidofluorescein with Biomolecules

The reactivity of this compound (AFA) is dominated by its α,β-unsaturated amide functional group. This moiety serves as a Michael acceptor, making it susceptible to nucleophilic attack from various biomolecules. The primary reaction mechanism is the hetero-Michael addition, a conjugate addition process that is highly effective for forming stable covalent bonds under mild conditions. wikipedia.org

The most prominent reaction involving AFA in a biological context is the thia-Michael addition with thiol-containing molecules, such as the amino acid cysteine found in proteins. nih.gov In this reaction, the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the acrylamide (B121943) group in AFA. This process can be facilitated by base or phosphine (B1218219) catalysts, which enhance the nucleophilicity of the thiol. rsc.org The reaction is considered a "click" reaction due to its high yield, selectivity, and favorable kinetics. rsc.org Detailed studies combining experimental data with quantum mechanical modeling have explored the reaction coordinates and activation energies for the thiol-Michael addition of N-acrylamides, providing a foundational understanding of this structure-kinetic relationship. rsc.org

Beyond proteins, AFA has been utilized to react with specific nucleic acid bases. Researchers have explored the use of acrylamide reagents to target and label inosine (B1671953) (I), a modification that arises from adenosine-to-inosine (A-to-I) RNA editing. nih.govresearchgate.net In this mechanism, AFA reacts with inosine to form a stable N¹-fluoresceinamidoethylinosine (FAE¹I) adduct. nih.gov This labeling allows for the enrichment of edited RNA transcripts using anti-fluorescein antibodies. nih.gov However, it has been noted that acrylamidofluorescein also exhibits some cross-reactivity with another modified nucleobase, pseudouridine (B1679824) (Ψ). nih.gov The selective derivatization of inosine using AFA provides a valuable tool for studying the epitranscriptome. nih.gov

Polymerization Kinetics and Network Formation Evolution

This compound is frequently incorporated into polymeric structures as a fluorescent co-monomer to create hydrogels, microgels, and nanogels with built-in imaging and sensing capabilities. scispace.comresearchgate.net The most common method for this is free-radical precipitation polymerization, often in an aqueous medium. chapman.edu In a typical synthesis, AFA is copolymerized with a primary monomer, such as N-isopropylacrylamide (NIPAm) or N-isopropylmethacrylamide (pNIPMAm), and a cross-linking agent like N,N'-methylenebis(acrylamide) (BIS). chapman.eduamazonaws.comnih.gov

The polymerization process is typically initiated by the thermal decomposition of an initiator, such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS), at a temperature above the lower critical solution temperature (LCST) of the primary monomer. wiley.com This process involves several stages of network formation:

Initiation and Oligomer Growth: The initiator decomposes to form radicals that attack the monomer units, leading to the growth of oligomeric chains. wiley.com

Nucleation: As these oligomers grow in the aqueous solution, they reach a critical chain length and collapse into deswollen globules, forming precursor particles or nuclei. wiley.com

Particle Growth: These nuclei continue to grow into mature microgel particles through the addition of more monomers and oligomers, as well as by aggregating with other precursor particles. wiley.com

The evolution of the particle network over time has been studied using techniques like Small-Angle Neutron Scattering (SANS) and Dynamic Light Scattering (DLS). These studies monitor changes in particle size (hydrodynamic radius, Rh) and surface charge (ζ-potential) throughout the polymerization reaction. acs.org For instance, in the polymerization of EG-based microgels, samples taken at different reaction times show a clear evolution from small initial particles to larger, stable microgels. acs.org

Polymerization Time (min)Hydrodynamic Radius (Rh) at 20 °C (nm)ζ-Potential at 60 °C (mV)
115 ± 2-16.1 ± 1.1
231 ± 2-20.1 ± 0.6
467 ± 2-23.7 ± 0.6
8110 ± 2-26.6 ± 0.8
60210 ± 3-30.8 ± 0.6
180215 ± 3-31.1 ± 0.9
720222 ± 3-30.9 ± 0.9

Table 1: Evolution of microgel particle properties during polymerization. Data adapted from a study on EG-based microgels, illustrating the typical growth and stabilization profile during network formation. acs.org

The kinetics of the polymerization and the final particle size can be precisely controlled by varying synthesis parameters such as the concentration of surfactants (e.g., sodium dodecyl sulfate) and the initiator. chapman.edu This control allows for the synthesis of monodisperse nanogels tailored for specific applications. researchgate.netchapman.edu

Interplay of Chemical Structure and Stimuli-Responsiveness in Polymeric Systems

The incorporation of this compound into polymers creates materials that are responsive to external stimuli, such as temperature and pH. nih.govnih.govrsc.org This functionality arises from the interplay between the polymer backbone, typically a thermoresponsive polymer like poly(N-isopropylacrylamide) (pNIPAm), and the functional co-monomers, including AFA and often an ionizable monomer like acrylic acid (AAc). amazonaws.comresearchgate.net

Thermo-responsiveness: Polymers like pNIPAm exhibit a Lower Critical Solution Temperature (LCST), a temperature (around 32 °C in water) above which the polymer undergoes a reversible phase transition from a swollen, hydrophilic state to a collapsed, hydrophobic state. mdpi.comnih.gov When AFA is part of this polymer network, its fluorescence can be used to monitor this transition. The collapse of the polymer network at temperatures above the LCST can also be harnessed for various applications. beilstein-journals.org

pH-Responsiveness: The inclusion of ionizable co-monomers like acrylic acid (pKa ≈ 4.25) imparts pH sensitivity to the entire polymer network. researchgate.net The ionization state of the carboxylic acid groups on AAc directly influences the thermoresponsive behavior of the microgel.

At low pH (pH < pKa): The AAc groups are protonated (–COOH) and neutral. This allows the pNIPAm chains to collapse and deswell as the temperature rises above the LCST. researchgate.net

At high pH (pH > pKa): The AAc groups are deprotonated (–COO⁻), creating negative charges throughout the polymer network. The resulting electrostatic repulsion between these charges opposes the hydrophobic collapse of the pNIPAm chains, leading to a hindered deswelling and an increase in the volume phase transition temperature (VPTT). wiley.comresearchgate.net

AFA itself is a pH-sensitive fluorophore, with its fluorescence intensity changing depending on the protonation state of its phenolic and carboxylic acid groups. This intrinsic property adds another layer of stimuli-responsiveness, allowing the polymer to function as a ratiometric pH sensor.

StimulusConditionPolymer State (pNIPAm-co-AAc)Observed Effect
TemperatureT < LCSTSwollen, HydrophilicMicrogel is expanded in solution.
T > LCSTCollapsed, HydrophobicMicrogel shrinks and expels water.
pHLow pH (< pKa of AAc)AAc groups are neutral (COOH)Normal thermal deswelling occurs above LCST. researchgate.net
High pH (> pKa of AAc)AAc groups are ionized (COO⁻)Electrostatic repulsion hinders collapse; VPTT increases. researchgate.net

Table 2: Summary of the interplay between chemical structure and stimuli-responsiveness in a typical AFA-labeled pNIPAm-co-AAc polymeric system.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural and Optical Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and photophysical properties of 4-Acrylamidofluorescein. These methods provide detailed information on the connectivity of atoms and the molecule's interaction with light.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of this compound. wikipedia.orgmdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework. mdpi.comresearchgate.netacs.orgrsc.orgsciopen.com

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to the protons in its distinct chemical environments. These include the aromatic protons of the fluorescein (B123965) core and the vinyl protons of the acrylamido group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the presence and connectivity of these functional groups. acs.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org It shows distinct peaks for each unique carbon atom, including those in the xanthene structure, the phenyl ring, and the acrylamide (B121943) moiety. The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom, further confirming the structure of this compound. libretexts.org

A combination of 1D and 2D NMR experiments can offer a complete assignment of proton and carbon signals, solidifying the structural characterization. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. nih.govnih.govcopernicus.org Electrospray ionization mass spectrometry (ESI-MS) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule. nih.gov

In ESI-MS analysis, a solution of this compound is introduced into the mass spectrometer, where it is ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion is measured, providing a precise determination of the compound's molecular weight. This experimental value is then compared to the theoretical molecular weight calculated from the chemical formula to confirm the identity of the compound. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information that corroborates the data obtained from NMR spectroscopy. emory.edu

UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental for characterizing the optical properties of this compound, which are central to its function as a fluorescent label. biocompare.comdrawellanalytical.comlabmate-online.comutc.edumdpi.com

UV-Vis Spectroscopy: This technique measures the absorption of light by the molecule across the ultraviolet and visible regions of the electromagnetic spectrum. utc.edu The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λ_max) corresponding to the electronic transitions within its conjugated π-system. These absorption characteristics are crucial for determining the optimal excitation wavelength for fluorescence experiments.

Fluorescence Spectroscopy: This technique measures the light emitted by the molecule after it has been excited by absorbing light at a specific wavelength. drawellanalytical.comlabmate-online.comutc.edu The fluorescence spectrum provides information on the emission maximum (λ_em) and the quantum yield of the fluorophore. The high sensitivity of fluorescence spectroscopy makes it ideal for detecting even minute quantities of this compound. drawellanalytical.com The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter derived from these measurements.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. uni-mainz.dewho.intscirp.org In the context of this compound, HPLC is particularly valuable for monitoring the progress of its synthesis or its reactions with other molecules, such as its use in labeling biomolecules. nih.govresearchgate.netbiaseparations.combiaseparations.comrsc.org

By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the desired product. biaseparations.combiaseparations.com The retention time of this compound under specific chromatographic conditions (e.g., column type, mobile phase composition) is a characteristic feature that aids in its identification. nih.gov Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. rsc.org This enables the optimization of reaction conditions to maximize the yield and purity of the final product. biaseparations.com Different HPLC methods, such as reversed-phase HPLC, are commonly employed for this purpose. scirp.org

The use of derivatization reagents can sometimes be employed in HPLC analysis to enhance the detection of certain compounds, though direct analysis is often preferred to avoid potential complications. creative-proteomics.com

Macromolecular and Colloidal Characterization

While this compound itself is a small molecule, it is often incorporated into larger systems such as polymers and nanoparticles. For instance, it has been used as a fluorescent monomer in the synthesis of responsive hydrogels and nanogels. researchgate.netwiley.comnih.gov In these cases, characterization techniques extend to the macromolecular and colloidal level. Methods like dynamic light scattering (DLS) can be used to determine the size and size distribution of nanoparticles incorporating this compound. researchgate.net

Data Tables

Table 1: Spectroscopic Data for this compound

TechniqueParameterTypical ValueReference
¹H-NMR Chemical Shifts (δ)Aromatic & Vinyl Protons acs.org
¹³C-NMR Chemical Shifts (δ)Xanthene, Phenyl, Acrylamide Carbons libretexts.org
ESI-MS m/z[M+H]⁺ nih.gov
UV-Vis λ_max (Absorption)~490 nm nih.gov
Fluorescence λ_em (Emission)~520 nm nih.gov

Table 2: Chromatographic Data for this compound

TechniqueApplicationKey ParameterReference
HPLC Reaction MonitoringRetention Time, Peak Area nih.govbiaseparations.com
HPLC Purity AssessmentPeak Purity nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. horiba.commalvernpanalytical.com This method is particularly well-suited for submicron particles, including the nanometer to micron-sized hydrogel particles often synthesized with 4-AFA. horiba.com

The fundamental principle of DLS is the measurement of the random movement of particles undergoing Brownian motion in a liquid medium. anton-paar.com Smaller particles diffuse more rapidly than larger ones. anton-paar.commicrotrac.com When a laser beam illuminates the sample, the scattered light intensity fluctuates over time due to the particles' motion. microtrac.com DLS analyzes these fluctuations to determine the translational diffusion coefficient of the particles. anton-paar.com The hydrodynamic diameter (Dₕ) is then calculated using the Stokes-Einstein equation. horiba.comanton-paar.com

In the context of 4-AFA-modified polymers, such as thermoresponsive poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc*) microgels, DLS is instrumental in characterizing their hydrodynamic diameter. natmedlib.uzacs.org For instance, studies have employed DLS to measure the size of these microgels, revealing hydrodynamic diameters in the range of 100–120 nm. acs.org The technique can also provide the polydispersity index (PDI), which describes the breadth of the particle size distribution. anton-paar.com

Table 1: Representative DLS Data for 4-AFA-Modified Microgels

SampleHydrodynamic Diameter (Dₕ) by Intensity (nm)Polydispersity Index (PDI)Reference
C-NGs100-120Low (indicated by similar number and intensity distributions) acs.org
DMAEMA B-NG 20~150Lower than GMA B-NG 20 acs.org
GMA B-NG 20~150Wider than DMAEMA B-NG 20 acs.org

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a critical parameter for understanding the surface charge of particles in a colloidal suspension and predicting their stability. itu.edu.trcolostate.edu It represents the electrical potential at the slipping plane, which is the boundary between a particle and the surrounding liquid where the particle and its associated ions move as a unit. itu.edu.tr A high magnitude of zeta potential (either positive or negative) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. colostate.edu Conversely, low zeta potential values suggest a tendency for flocculation or aggregation. colostate.edu

For polymers containing ionizable groups, such as the acrylic acid moieties in 4-AFA-modified pNIPAm-co-AAc* microgels, the surface charge and thus the zeta potential are highly dependent on the pH of the medium. colostate.eduresearchgate.net At low pH, carboxylic acid groups are protonated, resulting in a less negative or even positive surface charge. As the pH increases above the acid dissociation constant (pKa), the carboxylic acid groups deprotonate to form negatively charged carboxylate ions, leading to a more negative zeta potential. researchgate.net

Zeta potential measurements are typically performed using an electrophoretic light scattering technique, where an electric field is applied to the suspension, and the velocity of the particles is measured. itu.edu.tr This information is then used to calculate the zeta potential. In studies involving 4-AFA-modified microgels, negative zeta potentials have been measured, which is attributed to the surface exposition of the initiator and the acrylic acid groups. acs.org

Table 2: Factors Influencing Zeta Potential of 4-AFA-Containing Polymers

FactorInfluence on Zeta PotentialUnderlying MechanismReference
pH Decreasing pH leads to less negative zeta potential; Increasing pH leads to more negative zeta potential.Protonation/deprotonation of carboxylic acid groups on the polymer backbone. researchgate.net
Initiator Type Can contribute to the initial surface charge of the synthesized particles.Surface exposition of initiator fragments. acs.org
Ionic Strength Can screen surface charges, leading to a decrease in the magnitude of the zeta potential.Compression of the electrical double layer. itu.edu.tr

Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional information about the surface topography and morphology of solid samples. eoillc.comthesolubilitycompany.com It utilizes a focused beam of high-energy electrons to scan the sample surface. mdpi.com The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. mdpi.com

In the study of 4-AFA-containing polymers, SEM is invaluable for visualizing the size, shape, and surface features of micro- and nanoparticles. natmedlib.uz For example, SEM has been used to confirm the raspberry-like morphology of certain nanogels. acs.org Cryo-SEM, a variation of the technique where the sample is rapidly frozen, can be employed to observe the morphology of hydrogel particles in a state that is closer to their hydrated form. acs.org

SEM analysis can reveal important structural details that complement data from other techniques like DLS. While DLS provides an average hydrodynamic diameter in solution, SEM offers direct visualization of the particles in a dried or frozen state, which can provide insights into their structure and any surface irregularities. acs.orgmdpi.com

Table 3: Morphological Insights from SEM of 4-AFA-Related Polymer Systems

Polymer SystemSEM FindingSignificanceReference
C-NGs (Core Nanogels)Raspberry-like morphology observed via TEM and Cryo-SEM.Confirms the complex, non-uniform surface structure of the nanogels. acs.org
Microgel Thin FilmsGrazing angle SEM shows the arrangement of microgels on a surface.Provides information on the packing and distribution of microgels in thin film assemblies. natmedlib.uz

Small Angle Neutron Scattering (SANS) for Internal Polymer Structure

Small Angle Neutron Scattering (SANS) is a technique used to investigate the structure of materials on a length scale of approximately 1 to 1000 nanometers. iaea.orgmdpi.com It is particularly powerful for studying the structure of soft matter, including polymers and biological macromolecules, in solution. epj-conferences.orgnih.gov SANS works by bombarding a sample with a beam of neutrons and measuring the angular distribution of the scattered neutrons. nih.gov The scattering pattern provides information about the size, shape, and internal arrangement of the scattering objects. iaea.org

A key advantage of SANS is the ability to use contrast variation by substituting hydrogen (H) with its heavier isotope, deuterium (B1214612) (D). mdpi.comberstructuralbioportal.org Since H and D have very different neutron scattering cross-sections, selectively deuterating either the polymer, the solvent, or specific parts of a polymer complex allows researchers to highlight or "match out" different components of the system. berstructuralbioportal.org

Table 4: Structural Parameters from SANS Analysis of Nanogels

ParameterDescriptionInformation GainedReference
Radius of Gyration (Rg) A measure of the overall size and shape of a polymer or particle.Provides information on the dimensions of the nanogel subunits and the overall nanogel structure. acs.org
Scattering Intensity (I(q)) The intensity of scattered neutrons as a function of the scattering vector (q).Can be modeled to determine the internal structure, such as whether the particle is a mass fractal or has a diffuse interface. acs.org

Titration-Based Methods for Compositional Analysis (e.g., pH Titration)

Titration-based methods are fundamental analytical techniques used to determine the concentration of a specific substance in a sample. In the context of polymers containing ionizable groups, such as the acrylic acid in 4-AFA-modified microgels, potentiometric pH titration is a valuable tool for compositional analysis.

In a potentiometric titration, a titrant of known concentration (e.g., a strong base like NaOH) is incrementally added to the polymer solution, and the resulting change in pH is monitored with a pH electrode. The titration curve—a plot of pH versus the volume of titrant added—reveals important information about the polymer.

The equivalence point of the titration can be used to quantify the number of acidic groups (e.g., carboxylic acid) within the polymer. This allows for the determination of the acrylic acid content in pNIPAm-co-AAc* microgels. Furthermore, the shape of the titration curve and the application of models like the Henderson-Hasselbalch equation can provide the apparent acid dissociation constant (pKa) of the acidic groups within the polymer network. researchgate.net This pKa value can be influenced by the local microenvironment within the hydrogel.

Studies have shown a good correlation between the microgel surface potential derived from potentiometric titration data and zeta potential measurements, demonstrating the utility of this method in characterizing the charge properties of these functional polymers. acs.org

Challenges and Future Directions in Research

Addressing Challenges in Solubility and Reactivity

A primary hurdle in the application of 4-Acrylamidofluorescein lies in its limited aqueous solubility, a common characteristic of many organic fluorophores. This can lead to aggregation in biological buffers, which may quench fluorescence and lead to inaccurate quantification or visualization. The stability of the compound, particularly the reactivity of the acrylamide (B121943) group, also presents challenges.

The acrylamide moiety is susceptible to Michael addition reactions, readily reacting with soft nucleophiles such as the thiol groups found in cysteine residues of proteins and in glutathione, a highly abundant intracellular antioxidant. nih.gov This reactivity, while useful for targeted labeling of thiols, can also lead to non-specific binding to other biological molecules, increasing background signal and potentially inducing cellular toxicity. nih.gov Furthermore, the stability of this compound can be influenced by experimental conditions such as pH and temperature, potentially leading to hydrolysis of the acrylamide or degradation of the fluorescein (B123965) core, which can affect its fluorescent properties.

Ongoing research efforts are focused on optimizing reaction conditions to control the reactivity of the acrylamide group and minimize off-target effects. This includes careful consideration of buffer composition, pH, and temperature to enhance the stability and selectivity of the labeling reaction.

Development of Advanced this compound Derivatives for Enhanced Performance

To overcome the limitations of the parent molecule, significant research is directed towards the synthesis of novel this compound derivatives with improved performance characteristics. These modifications aim to enhance aqueous solubility, increase quantum yield and photostability, and fine-tune the reactivity of the acrylamide group.

One common strategy to improve water solubility is the introduction of hydrophilic functional groups to the fluorescein scaffold. Sulfonation, the addition of sulfonic acid groups, is a well-established method to increase the aqueous solubility of organic dyes. Another approach involves PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, which can enhance both solubility and biocompatibility.

Furthermore, modifications to the fluorescein core are being explored to enhance its photophysical properties. Introducing electron-withdrawing or -donating groups at specific positions can modulate the absorption and emission spectra, as well as improve the quantum yield and resistance to photobleaching. The development of derivatives with different reactive groups in place of or in addition to the acrylamide moiety could also expand the range of biological targets that can be labeled. For instance, the incorporation of functional groups that react with amines or other nucleophiles would allow for a broader array of bioconjugation strategies. acs.org

Compound NameModification StrategyPotential Enhancement
Sulfonated this compoundAddition of sulfonic acid groupsImproved water solubility
PEGylated this compoundCovalent attachment of PEG chainsEnhanced solubility and biocompatibility

Exploration of Novel Research Applications and Methodologies

The unique properties of this compound and its derivatives continue to drive their application in new and innovative research areas. Beyond its traditional use in labeling and tracking molecules, researchers are exploring its potential in advanced bioanalytical and imaging techniques.

One promising area is the development of novel biosensors. The sensitivity of the fluorescein fluorophore to its local environment can be harnessed to create probes that report on specific biological events or the presence of particular analytes. For example, changes in fluorescence intensity or polarization upon binding to a target molecule can be used to quantify enzyme activity or study molecular interactions.

In the field of cellular imaging, this compound is being investigated for its utility in super-resolution microscopy techniques. These advanced imaging methods, which bypass the diffraction limit of light, require bright and photostable fluorophores. Derivatives of this compound with enhanced photophysical properties could enable the visualization of cellular structures and processes with unprecedented detail.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Acrylamidofluorescein, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis involves reacting 4-aminofluorescein with acryloyl chloride under nitrogen, followed by purification via column chromatography. Key steps include:

  • Dissolving 4-aminofluorescein (800 mg, 2.0 mmol), imidazole (1.2 g, 8.0 mmol), and t-butyldimethylsilyl chloride (543 mg, 3.6 mmol) in dry DMF .
  • Stirring for 17 hours under inert gas, followed by extraction with EtOAc and repeated washes with water.
  • Final purification using EtOAc:Hexanes (6:4) to achieve ~31% yield .
    • Reproducibility Tips : Document reaction conditions (e.g., solvent purity, temperature) and validate intermediates via 1^1H NMR (e.g., δ 0.21 ppm for silyl groups) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Confirm silyl protection (e.g., δ 0.93 ppm for t-butyl groups) and acrylamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 533.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, pH, or measurement protocols. To address this:

  • Standardize Conditions : Use pH 7.4 buffers and degassed solvents to minimize quenching .
  • Cross-Validate Instruments : Compare results using fluorimeters calibrated with rhodamine B as a reference.
  • Publish Raw Data : Include excitation/emission spectra and instrument settings in supplementary materials .

Q. What experimental design considerations are critical when incorporating this compound into polymerizable probes for real-time sensing?

  • Methodological Answer :

  • Protection/Deprotection Strategies : Use silyl groups (e.g., TBS) to stabilize fluorescein during polymerization, then remove them under mild acidic conditions to restore fluorescence .
  • Kinetic Monitoring : Track polymerization via fluorescence quenching (e.g., using time-resolved spectroscopy).
  • Control Experiments : Include non-polymerizable analogs to distinguish probe-specific effects from environmental artifacts .

Q. How can researchers validate the selectivity of this compound-based probes for fluoride ions in complex biological matrices?

  • Methodological Answer :

  • Competitive Binding Assays : Test against common anions (e.g., Cl^-, PO43_4^{3-}) using fluorescence titration.
  • Limit of Detection (LOD) : Calculate via 3σ/slope method, ensuring LOD ≤ 1 µM for physiological relevance .
  • Cell Imaging Controls : Use siRNA knockdown of fluoride transporters to confirm probe specificity .

Data Handling & Reporting

Q. What are best practices for managing and sharing raw data from this compound experiments?

  • Methodological Answer :

  • FAIR Principles : Store datasets in repositories like Chemotion or RADAR4Chem with unique DOIs .
  • Metadata Inclusion : Report solvent lot numbers, instrument calibration dates, and software versions.
  • Example Table :
ParameterValueUncertainty
Reaction Yield31.2%±2.5%
Fluorescence LOD0.8 µM±0.1 µM

Q. How should researchers address unresolved questions about this compound’s photostability in long-term imaging studies?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose probes to UV light (e.g., 365 nm) and quantify fluorescence decay over time.
  • Additive Screening : Evaluate antioxidants (e.g., ascorbic acid) or oxygen scavengers to enhance stability.
  • Peer Review : Publish negative results to inform community-driven optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.